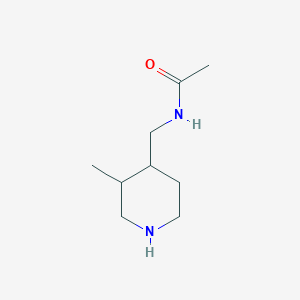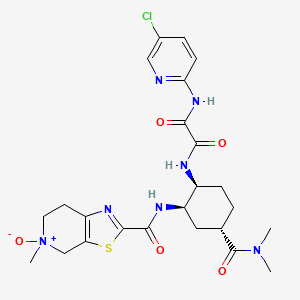
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is C10H11ClF2N2. It has a molecular weight of 232.66 g/mol.Aplicaciones Científicas De Investigación
Agrochemical Industry Applications
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine: is a derivative of trifluoromethylpyridine (TFMP), which is extensively used in the agrochemical industry. The unique physicochemical properties imparted by the fluorine atoms make these compounds highly effective for crop protection. They are involved in the synthesis of active ingredients that protect crops from pests. For instance, fluazifop, an important agrochemical, utilizes a similar compound as a key intermediate .
Pharmaceutical Industry Applications
In the pharmaceutical sector, TFMP derivatives, including 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine , play a crucial role. They are part of the structural motif in several pharmaceutical ingredients. Their biological activities are attributed to the combination of fluorine’s unique properties and the pyridine moiety. These compounds are used in the development of new drugs and are present in several pharmaceutical products that have been granted market approval .
Veterinary Medicine Applications
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They contribute to the formulation of veterinary products, with some already in the market and others undergoing clinical trials. The derivatives’ efficacy in treating various conditions in animals is being explored .
Synthesis of Bioactive Compounds
The compound is used in the synthesis of bioactive molecules. For example, it can serve as an intermediate in the production of anilinopyrimidines, which have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
Material Science Applications
In material science, the introduction of fluorine atoms can significantly alter the properties of organic compounds, making them suitable for various applications in functional materials. The derivatives of TFMP, including 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine , are expected to contribute to advancements in this field .
Spectroscopic Analysis and Molecular Structure Investigation
This compound is also valuable in spectroscopic studies for investigating molecular structures. The vibrational spectral analysis, such as Fourier-transform Infrared (FT-IR) and Fourier-transform Raman spectroscopy, can be enhanced by the presence of fluorinated pyridines, which provide clear signals due to their unique vibrational modes .
Chemical Properties and Intermediate Applications
The chemical properties of TFMP derivatives make them suitable as intermediates in various chemical reactions. For example, they can be used to obtain other compounds with desired properties in good yield via simple one-step reactions. This versatility is crucial for the development of new chemical entities .
Vapor-Phase Reaction Applications
Finally, the TFMP derivatives, due to their stability and reactivity, are used in vapor-phase reactions. These reactions are essential in the synthesis of complex organic compounds, and the derivatives serve as reliable intermediates in these processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
It is suggested that the biological activities of similar compounds are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that similar compounds have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
2-chloro-4-(4,4-difluoropiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDDURBOCZMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)
![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)





![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)